[1,1'-Bicyclohexyl]-4,4'-diol
Overview
Description
Synthesis Analysis
The synthesis of [1,1'-Bicyclohexyl]-4,4'-diol and its derivatives involves complex organic reactions that often require precise conditions to achieve the desired outcomes. Studies have shown that compounds like dicyclohexyldiol can be synthesized through reactions that involve the use of diols and molybdenum derivatives, leading to products with significant steric congestion and specific molecular geometries (Chisholm et al., 2000).
Molecular Structure Analysis
The molecular structure of [1,1'-Bicyclohexyl]-4,4'-diol is defined by its bicyclic framework and the spatial arrangement of its hydroxyl groups. X-ray crystallography and other spectroscopic methods have been employed to elucidate the crystal and molecular structure, revealing details about bond lengths, angles, and conformational preferences (Brice et al., 1972).
Chemical Reactions and Properties
[1,1'-Bicyclohexyl]-4,4'-diol undergoes various chemical reactions due to the reactivity of its hydroxyl groups and the cyclohexane rings. These reactions include esterification, oxidation, and participation in complex formation with metals, showcasing the compound's versatility in chemical synthesis and its potential as a building block for more complex molecules (Yan Yu et al., 2019).
Scientific Research Applications
Catalysis and Organic Synthesis :
- [1,1'-Bicyclohexyl]-4,4'-diol has been used in the synthesis of germanes with alkylenedioxy substituents, showing various coordination patterns from tetra- to hexacoordination (Klüfers & Vogler, 2007).
- It has also been involved in the formation of cyclic selenites, with applications in carbohydrate chemistry (Klüfers & Reichvilser, 2008).
- The compound has been used in Ti-catalyzed reactions to produce tricyclo[7.4.0.03,8]trideca-4,12-diene-2-yl derivatives, highlighting its role in complex organic reactions (Aouf, Abed, Giorgi & Santelli, 2008).
Molecular Recognition :
- [1,1'-Bicyclohexyl]-4,4'-diol has been studied for its molecular recognition properties, particularly in the context of hydrogen-bonded complexes with a multidentate polyhydroxy macrocycle (Kikuchi, Kato, Tanaka, Toi & Aoyama, 1991).
Pharmaceutical and Medicinal Chemistry :
- Its stereoisomers have been studied in the context of muscarinic receptor inhibition, showing varied affinity based on their stereochemical configurations (Barbier, Renzetti, Turbanti, Di Bugno, Fornai, Vaglini, Maggio & Corsini, 1995).
- The absolute configurations of the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1'-bicyclohexyl-2-carboxylate, a muscarinic antagonist, were established, indicating the compound's potential in drug design (Bugno, Colombani, Dapporto, Garzelli, Giorgi, Paoli, Subissi & Turbanti, 1997).
Nanotechnology and Advanced Materials :
- The compound has been used in the introduction of a novel nanosized N-sulfonated Brönsted acidic catalyst, promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions (Goli-Jolodar, Shirini & Seddighi, 2016).
Safety And Hazards
properties
IUPAC Name |
4-(4-hydroxycyclohexyl)cyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h9-14H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXNOAWIRQFYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2CCC(CC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20174616 | |
Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Bicyclohexyl]-4,4'-diol | |
CAS RN |
20601-38-1 | |
Record name | [1,1′-Bicyclohexyl]-4,4′-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20601-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020601381 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1,1'-Bicyclohexyl)-4,4'-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20174616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1,1'-bicyclohexyl]-4,4'-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.902 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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